N-benzyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylethanamine
Overview
Description
N-benzyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylethanamine, also known as BZP-Oxide, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various fields.
Mechanism of Action
The exact mechanism of action of N-benzyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylethanamine is not fully understood. However, it is believed to work by modulating the activity of the central nervous system. It has been found to interact with various neurotransmitter systems such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
N-benzyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylethanamine has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of prostaglandins and other inflammatory mediators. It has also been found to reduce fever by acting on the hypothalamus. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
N-benzyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylethanamine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also has a low toxicity profile, making it safe for use in animal studies. However, one limitation of N-benzyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylethanamine is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
For research include investigating its potential use in the treatment of neurodegenerative diseases and pain and inflammation.
Scientific Research Applications
N-benzyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylethanamine has been studied extensively for its potential therapeutic applications in various fields. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-benzyl-N-[[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c1-4-10-21(11-5-1)16-17-28(18-22-12-6-2-7-13-22)19-25-26-24(27-30-25)20-29-23-14-8-3-9-15-23/h1-15H,16-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OACNCTFLGIDWLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)CC3=NC(=NO3)COC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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